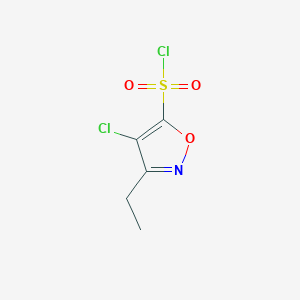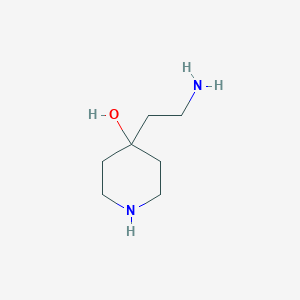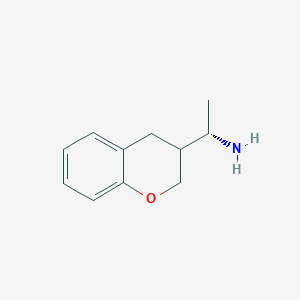
4-Chloro-3-ethyl-1,2-oxazole-5-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-3-ethyl-1,2-oxazole-5-sulfonyl chloride is a heterocyclic compound with significant importance in organic chemistry. It is characterized by the presence of a chloro group, an ethyl group, and a sulfonyl chloride group attached to an oxazole ring. This compound is known for its reactivity and versatility in various chemical reactions, making it valuable in both research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-ethyl-1,2-oxazole-5-sulfonyl chloride typically involves the chlorination of 3-ethyl-1,2-oxazole-5-sulfonyl chloride. The reaction is carried out under controlled conditions using thionyl chloride (SOCl₂) as the chlorinating agent. The process requires careful temperature control and anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-ethyl-1,2-oxazole-5-sulfonyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Electrophilic Aromatic Substitution: The chloro group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization of the oxazole ring.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines and alcohols, typically under basic conditions.
Electrophilic Aromatic Substitution: Reagents such as halogens and nitrating agents are used under acidic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄) are employed
Major Products Formed
Sulfonamides: Formed through nucleophilic substitution reactions.
Halogenated Derivatives: Resulting from electrophilic aromatic substitution.
Oxidized or Reduced Oxazole Derivatives: Depending on the specific reaction conditions
Scientific Research Applications
4-Chloro-3-ethyl-1,2-oxazole-5-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Employed in the development of bioactive molecules and pharmaceuticals.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals
Mechanism of Action
The mechanism of action of 4-Chloro-3-ethyl-1,2-oxazole-5-sulfonyl chloride involves its reactivity towards nucleophiles and electrophiles. The sulfonyl chloride group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic applications to introduce sulfonamide functionality into target molecules .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-3-ethyl-1,2-oxazole-4-sulfonyl chloride: Similar structure but with different substitution pattern on the oxazole ring.
3-Ethyl-1,2-oxazole-5-sulfonyl chloride: Lacks the chloro substituent, resulting in different reactivity and applications.
Uniqueness
4-Chloro-3-ethyl-1,2-oxazole-5-sulfonyl chloride is unique due to the presence of both chloro and sulfonyl chloride groups, which confer distinct reactivity patterns. This dual functionality allows for diverse chemical transformations and makes it a valuable intermediate in organic synthesis .
Properties
CAS No. |
2060008-48-0 |
|---|---|
Molecular Formula |
C5H5Cl2NO3S |
Molecular Weight |
230.07 g/mol |
IUPAC Name |
4-chloro-3-ethyl-1,2-oxazole-5-sulfonyl chloride |
InChI |
InChI=1S/C5H5Cl2NO3S/c1-2-3-4(6)5(11-8-3)12(7,9)10/h2H2,1H3 |
InChI Key |
ZRHMKJKGZVVVCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NOC(=C1Cl)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 2-amino-2-{3,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrazol-4-yl}acetate](/img/structure/B13171850.png)
![tert-butyl N-[(2R)-1-(oxan-4-yl)-1-oxopropan-2-yl]carbamate](/img/structure/B13171864.png)
![({[2-(Chloromethyl)-2-methylbut-3-en-1-yl]oxy}methyl)benzene](/img/structure/B13171869.png)

![2-[2-(2-Fluoro-4-nitrophenyl)-5-methyl-3-oxo-2,3-dihydro-1H-pyrazol-4-yl]acetic acid](/img/structure/B13171877.png)

![{[5-(5-bromo-2-methylphenyl)-1H-pyrazol-3-yl]methyl}(methyl)amine](/img/structure/B13171884.png)





![1-[1-(Aminomethyl)cyclopropyl]-3-tert-butylurea](/img/structure/B13171906.png)
